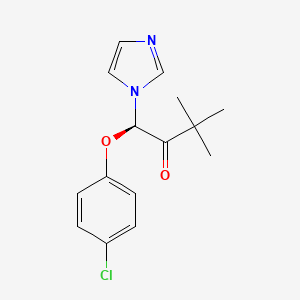
Haloxyfop-sodium
Descripción general
Descripción
Haloxyfop-sodium is a type of herbicide . It is part of the family of aryloxyphenoxyproponic acid herbicides . The material consists of haloxyfop-P-methyl, complying with the requirements of FAO/WHO specification 526.201/TC (May 2012), in the form of an emulsifiable concentrate, dissolved in suitable solvents .
Synthesis Analysis
A method for total haloxyfop analysis in infant formula and related ingredient matrices was developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The sample preparation consisted of an alkaline hydrolysis with methanolic sodium hydroxide to release haloxyfop (parent acid) from its bound forms prior to the extraction with acetonitrile .Molecular Structure Analysis
The molecular formula of Haloxyfop-sodium is C15H10ClF3NO4.Na . It has a molecular weight of 383.68 .Chemical Reactions Analysis
Haloxyfop is an acidic compound belonging to the group of aryloxyphenoxypropionic acid herbicides . Acidic pesticides are applied in crop production either as parent acids or as esters linked to a variety of alcohol groups. Most esters degrade quickly in soil or plants to their parent acids .Physical And Chemical Properties Analysis
Haloxyfop-P-methyl belongs to the family of aryloxyphenoxyproponic acid herbicides and has a low volatility (vapour pressure: 2.6 x 10-5 P at 20°C). It is slightly soluble in water; the solubility is somewhat influenced by pH in the range between 5 and 9 .Aplicaciones Científicas De Investigación
Mode of Action in Plant Cells
- Study on Corn and Soybean Cell Cultures : Haloxyfop was analyzed for its mode of action in plant cells, particularly in corn (Zea mays) and soybean (Glycine max). This study found that haloxyfop, at specific concentrations, caused a decline in sucrose uptake and respiration in corn cells, without significantly affecting cell viability or ATP levels. Interestingly, protein synthesis was not inhibited, but lipid synthesis showed a notable reduction. The research suggests that haloxyfop's action is associated with metabolic processes linked to the Kreb's cycle and lipid synthesis, without affecting glycolysis (Cho, Widholm, & Slife, 1986).
Interactions with Biological Proteins
- Binding Affinity with Transport Proteins : Another study explored Haloxyfop's interaction with model transport proteins. Through spectroscopic techniques and theoretical simulation, the study revealed how Haloxyfop binds and impacts the conformation of serum albumins. This research is significant for drug development, providing insights into Haloxyfop's interaction mechanisms, thermodynamic properties, and binding sites (Wang et al., 2019).
Environmental and Safety Assessments
- Environmental Behavior in Soils : Research on the environmental behavior of Haloxyfop, particularly its chiral forms in soil, has been conducted. It was observed that S-haloxyfop rapidly converts to R-haloxyfop in soil, and this process is biologically mediated. This study provides important insights into the environmental fate and behavior of Haloxyfop, which is crucial for assessing its environmental impact (Poiger et al., 2015).
- Impact on Aquatic Environments : Another study investigated the effects of Haloxyfop-P-methyl, a derivative of Haloxyfop, on zebrafish embryos. This research highlighted the herbicide's potential to induce developmental defects through oxidative stress and anti-vasculogenesis, contributing to the safety profiling of Haloxyfop in aquatic environments (Park et al., 2020).
Residue Analysis and Food Safety
- Residue Analysis in Infant Formulas : A method for analyzing total Haloxyfop residue in infant formulas was developed. This method is crucial for ensuring that Haloxyfop levels in infant foods comply with regulatory standards, thereby contributing to food safety (Koesukwiwat, Václavík, & Maštovská, 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4.Na/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19;/h2-8H,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZVBQWEFKXWJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69806-34-4 (Parent) | |
| Record name | Haloxyfop-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20990075 | |
| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-sodium | |
CAS RN |
69806-86-6 | |
| Record name | Haloxyfop-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOXYFOP-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8926AE2C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)

![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)




![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)

